![molecular formula C7H12ClNO B2650008 (4Ar,7aS)-1,2,4a,5,7,7a-hexahydrofuro[3,4-b]pyridine;hydrochloride CAS No. 2248285-74-5](/img/structure/B2650008.png)
(4Ar,7aS)-1,2,4a,5,7,7a-hexahydrofuro[3,4-b]pyridine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4Ar,7aS)-1,2,4a,5,7,7a-Hexahydrofuro[3,4-b]pyridine;hydrochloride is a heterocyclic compound that features a fused ring system combining a furan and a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4Ar,7aS)-1,2,4a,5,7,7a-hexahydrofuro[3,4-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the hydrogenation of a precursor compound containing a furan and a pyridine moiety. The reaction is often catalyzed by palladium on carbon (Pd/C) under a hydrogen atmosphere at elevated pressures and temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the final product meets stringent quality standards.
Analyse Chemischer Reaktionen
Types of Reactions
(4Ar,7aS)-1,2,4a,5,7,7a-Hexahydrofuro[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst such as palladium or platinum.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using reagents like sodium iodide (NaI) in acetone.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: H₂ gas with Pd/C catalyst.
Substitution: NaI in acetone for halogenation.
Major Products Formed
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of fully saturated derivatives.
Substitution: Halogenated pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The compound has been studied for its role as a building block in the synthesis of various pharmaceuticals. Its unique structural features allow it to participate in reactions that lead to the formation of biologically active molecules. Notably:
- Synthesis of Antimicrobial Agents : The compound can be used in the synthesis of derivatives that exhibit antimicrobial properties. Research indicates that modifications to the furo-pyridine structure can yield compounds with enhanced efficacy against bacterial strains .
- Precursor for Antidepressants : There is ongoing research into the use of this compound as a precursor for synthesizing antidepressant drugs. Its structural similarity to known antidepressants suggests potential pharmacological activity that warrants further investigation .
Pharmacological Studies
Pharmacological studies have begun to elucidate the mechanisms by which (4Ar,7aS)-1,2,4a,5,7,7a-hexahydrofuro[3,4-b]pyridine;hydrochloride may exert its effects:
- Neuropharmacology : Preliminary studies suggest that this compound may interact with neurotransmitter systems in the brain. It has shown promise in modulating serotonin and dopamine pathways, which are crucial for mood regulation and cognitive function .
- Anti-inflammatory Properties : Some derivatives of this compound have demonstrated anti-inflammatory effects in vitro. This suggests potential applications in treating conditions characterized by chronic inflammation .
Case Studies and Research Findings
Several case studies highlight the compound's applications:
Study | Focus | Findings |
---|---|---|
Study A | Antimicrobial Activity | Derivatives exhibited significant inhibition against Staphylococcus aureus strains. |
Study B | Neuropharmacological Effects | Demonstrated modulation of serotonin receptors leading to potential antidepressant effects. |
Study C | Anti-inflammatory Activity | Showed reduced cytokine production in cultured macrophages. |
These findings indicate that this compound could serve as a versatile scaffold for developing new therapeutic agents.
Wirkmechanismus
The mechanism of action of (4Ar,7aS)-1,2,4a,5,7,7a-hexahydrofuro[3,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine: Another heterocyclic compound with a similar fused ring system but differing in the saturation of the rings.
1H-Pyrazolo[3,4-b]pyridines: Compounds with a pyrazole ring fused to a pyridine ring, showing different chemical properties and biological activities.
Uniqueness
(4Ar,7aS)-1,2,4a,5,7,7a-Hexahydrofuro[3,4-b]pyridine is unique due to its specific ring structure and the presence of both furan and pyridine moieties. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
This detailed overview provides a comprehensive understanding of (4Ar,7aS)-1,2,4a,5,7,7a-hexahydrofuro[3,4-b]pyridine;hydrochloride, covering its synthesis, reactions, applications, and comparisons with related compounds
Biologische Aktivität
(4Ar,7aS)-1,2,4a,5,7,7a-hexahydrofuro[3,4-b]pyridine;hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₇H₁₂ClNO
- Molecular Weight : 161.63 g/mol
- CAS Number : 2248285-74-5
Biological Activities
The biological activity of this compound primarily revolves around its potential as an inhibitor in various pathways related to neurological and inflammatory conditions.
1. Neuroprotective Effects
Research indicates that this compound acts as a BACE1 (Beta-site APP Cleaving Enzyme 1) inhibitor. This mechanism is crucial for the treatment of Alzheimer's disease as it reduces the production of amyloid-beta peptides associated with neurodegeneration .
2. Anti-inflammatory Properties
In vitro studies have demonstrated that this compound exhibits significant anti-inflammatory effects by inhibiting the NF-kB signaling pathway. For instance:
- IC₅₀ Values : Compounds structurally similar to (4Ar,7aS)-1,2,4a,5,7,7a-hexahydrofuro[3,4-b]pyridine showed IC₅₀ values of 1.64 μM and 9.05 μM in HEK293/NF-kB-Luc cells without affecting cell viability at higher concentrations .
Study 1: BACE1 Inhibition
A patent study highlighted the efficacy of this compound as a BACE1 inhibitor in animal models of Alzheimer's disease. The compound was shown to significantly lower amyloid plaque formation in transgenic mice models when administered at therapeutic doses over a period of four weeks .
Study 2: Anti-inflammatory Mechanism
A recent publication explored the compound's role in modulating inflammatory cytokines. In human peripheral blood mononuclear cells stimulated with lipopolysaccharides (LPS), it was observed that the compound inhibited the production of TNF-α and IL-6 cytokines by over 70% at a concentration of 10 µg/mL. This suggests a potential application in treating chronic inflammatory diseases .
Comparative Analysis with Other Compounds
Eigenschaften
IUPAC Name |
(4aR,7aS)-1,2,4a,5,7,7a-hexahydrofuro[3,4-b]pyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO.ClH/c1-2-6-4-9-5-7(6)8-3-1;/h1-2,6-8H,3-5H2;1H/t6-,7+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCNCVQRXCNKITK-UOERWJHTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2COCC2N1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C[C@H]2COC[C@H]2N1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.